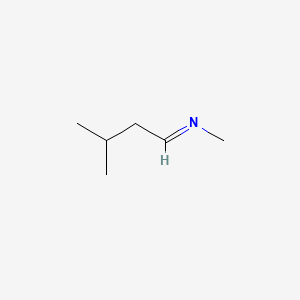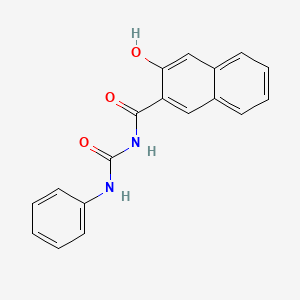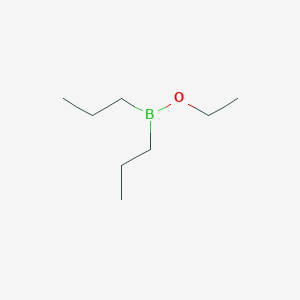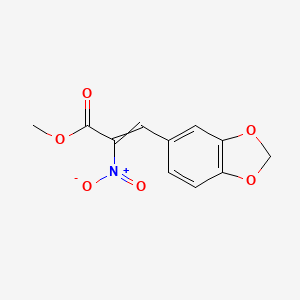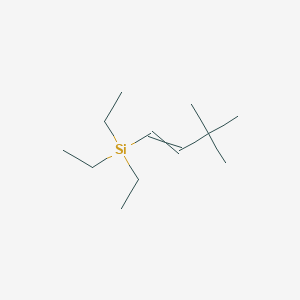
3,3-Dimethylbut-1-enyl(triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbut-1-enyl(triethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a 3,3-dimethylbut-1-enyl group and three ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbut-1-enyl(triethyl)silane typically involves the reaction of 3,3-dimethylbut-1-ene with triethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethylbut-1-enyl(triethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: New silicon-carbon bonded compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbut-1-enyl(triethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Wirkmechanismus
The mechanism by which 3,3-Dimethylbut-1-enyl(triethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or cations, which facilitate the transformation of the compound into different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylbut-1-ene: A hydrocarbon with similar structural features but lacking the silicon atom.
Triethylsilane: An organosilicon compound with three ethyl groups bonded to silicon, but without the 3,3-dimethylbut-1-enyl group.
Uniqueness
3,3-Dimethylbut-1-enyl(triethyl)silane is unique due to the presence of both the 3,3-dimethylbut-1-enyl group and the triethylsilane moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C12H26Si |
|---|---|
Molekulargewicht |
198.42 g/mol |
IUPAC-Name |
3,3-dimethylbut-1-enyl(triethyl)silane |
InChI |
InChI=1S/C12H26Si/c1-7-13(8-2,9-3)11-10-12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI-Schlüssel |
NMCXIZRJYSJQHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C=CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



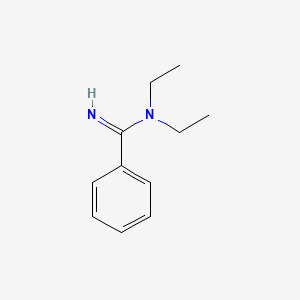
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
